molecular formula C18H18N2O3 B2686090 1-(4-Ethoxybenzoyl)indoline-2-carboxamide CAS No. 1103513-86-5

1-(4-Ethoxybenzoyl)indoline-2-carboxamide

Cat. No.: B2686090
CAS No.: 1103513-86-5
M. Wt: 310.353
InChI Key: JCYNCQKGQOHINQ-UHFFFAOYSA-N
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Description

1-(4-Ethoxybenzoyl)indoline-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxybenzoyl)indoline-2-carboxamide typically involves the following steps:

    Formation of Indoline Core: The indoline core can be synthesized through the reduction of indole derivatives or via cyclization reactions involving aniline derivatives.

    Introduction of 4-Ethoxybenzoyl Group: The 4-ethoxybenzoyl group is introduced through an acylation reaction using 4-ethoxybenzoyl chloride in the presence of a base such as pyridine.

    Formation of Carboxamide Group: The carboxamide group is introduced by reacting the intermediate product with an appropriate amine or ammonia under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxybenzoyl)indoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

1-(4-Ethoxybenzoyl)indoline-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxybenzoyl)indoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, indole derivatives are known to interact with various biological targets, including kinases, G-protein-coupled receptors (GPCRs), and ion channels. The specific mechanism of action depends on the particular biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxybenzoyl)indoline-2-carboxamide: Similar structure with a methoxy group instead of an ethoxy group.

    1-(4-Chlorobenzoyl)indoline-2-carboxamide: Contains a chlorine atom instead of an ethoxy group.

    1-(4-Nitrobenzoyl)indoline-2-carboxamide: Features a nitro group instead of an ethoxy group.

Uniqueness

1-(4-Ethoxybenzoyl)indoline-2-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity, biological activity, and physicochemical properties. The ethoxy group may enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets.

Properties

IUPAC Name

1-(4-ethoxybenzoyl)-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-2-23-14-9-7-12(8-10-14)18(22)20-15-6-4-3-5-13(15)11-16(20)17(19)21/h3-10,16H,2,11H2,1H3,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYNCQKGQOHINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2C(CC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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